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PDMAT Property and Application Overview

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

Cat. No.: S1480260

PDMAT is a solid, organometallic precursor essential for creating thin films of tantalum nitride (TaN) and
tantalum pentoxide (Ta20s) [1]. Its main application is depositing copper diffusion barrier layers in
advanced semiconductor interconnect structures, preventing copper atom migration into silicon substrates

which degrades device performance [2] [3].

The table below summarizes PDMAT's key physical properties critical for vapor deposition processes [1]:

Property Value | Description

Chemical Formula Ta(NMez)s or Ta[N(CHs)z]s [1]

Formula Weight 401.35 g/mol [1]

Form Pale yellow, microcrystalline solid [1] [3]
Melting Point 150-180°C (decomposes) [1]

Vapor Pressure LogioP(mmHg) = 11.30 - 4125/T(K) [1]

Precursor Handling and Vapor Delivery

Proper handling is critical due to PDMAT's extreme sensitivity.
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e Purity Requirements: For robust barrier performance at sub-22nm nodes, ultra-high purity (
>99.99995%) PDMAT is required. Key impurities to minimize are chloride (<10 ppm), lithium, and
oxygen-containing species (tantalum oxo-amide compounds) which increase film resistivity [3].

¢ Handling Protocol: All handling must occur in an inert atmosphere (e.g., nitrogen, argon glovebox)
to prevent exposure to air and moisture, which cause decomposition and generate particulates [3].

e Vapor Draw Delivery: Solid PDMAT is typically loaded into a heated canister. A carrier gas (e.g., Nz,
Ar) flows through, saturating with precursor vapor [4] [5]. Key delivery parameters include:

o Canister Temperature: Must be optimized for sufficient vapor pressure while avoiding thermal
decomposition (common range: 60-90°C) [5] [1].

o Carrier Gas Flow Rate: Higher flows can reduce source efficiency (mass of precursor
delivered per injection) by preventing full gas saturation [5].

o Injection Time: Pulses longer than ~1 second can lead to decreasing source efficiency for
subsequent pulses [5].

Deposition Protocols

PDMAT can be used with different deposition techniques. Below are generalized protocols for Thermal ALD

and Ion-Beam-Enhanced CVD.

Protocol 1: Thermal ALD of TaN using PDMAT and Ammonia

This protocol deposits a conformal TaN diffusion barrier [2] [3].

Objective: To deposit a thin, conformal TaN film as a copper diffusion barrier.
Materials:

o Precursor: PDMAT, solid source in a vapor draw vessel [5].
Reactant: Anhydrous Ammonia (NHs) [2] [3].
Carrier/Purge Gas: High-purity Nitrogen or Argon [4].
Substrate: Silicon wafer with patterned dielectric (e.g., SiOz or low-k material).
Equipment Setup: A standard thermal ALD reactor equipped with a heated precursor canister and
gas panel for precise pulse control.
Deposition Parameters:

o Substrate Temperature: 200 - 275°C [2] [3]

o PDMAT Canister Temperature: 70 - 90°C [5] [1]

o Reactor Pressure: 0.1 - 2.0 Torr
ALD Cycle Sequence:

(e]

[¢]

[e]
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PDMAT Pulse: 0.5 - 2.0 seconds. Introduces precursor vapor to the substrate surface for self-
limiting adsorption.

First Purge Pulse: 5 - 20 seconds. Inert gas flow removes unreacted precursor and by-
products.

NHs Pulse: 0.5 - 5.0 seconds. Reacts with the adsorbed precursor layer.

Second Purge Pulse: 5 - 20 seconds. Clears the reactor of reaction by-products and excess
NHs.

Repeat: Cycle repeated 50-200 times to achieve desired film thickness (~5-20 nm).

The following diagram illustrates this cyclic process:

Start

1. PDMAT Pulse 3. NHs Pulse Repeat N cycles §

Click to download full resolution via product page

Protocol 2: lon-Beam-Enhanced CVD of TaN using PDMAT

This technique uses ion bombardment during deposition to enhance film properties like density and

resistivity [2].

¢ Objective: To deposit a low-resistivity, high-density TaN film at low temperatures.
Materials:

o

[e]

Precursor: PDMAT.
Process Gases: Argon (Ar) or Nitrogen (N2) for ion beam generation; optional N2 carrier gas.

Equipment Setup: CVD system integrated with an ion beam source. A floating grid isolates the
plasma generation region from the deposition chamber to maintain precursor integrity and
conformality [2].

Deposition Parameters:

[e]

(o]

[e]

o

Substrate Temperature: 200 - 400°C [2].

lon Beam Source: RF power (e.g., 50 W) to generate plasma [2].

Accelerating Grid Bias: Negatively biased (e.g., -500 V) to extract and accelerate ions toward
the growing film [2].

Process Pressure: Typically in the milliTorr range.

Deposition Workflow:

[e]

Stabilization: Stabilize substrate temperature and process pressure.
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o Precursor & lon Flux: Initiate flow of PDMAT vapor and simultaneously activate the ion beam
source.

o Film Growth: The growing film surface is continuously bombarded by energetic Ar* or N* ions
during deposition.

o Process Termination: Shut off precursor flow and ion beam after target thickness is achieved.

The workflow for this single-step process is as follows:

Substrate Temp & Pressure
Stabilization

Initiate Deposition:
- Activate PDMAT flow
- Ignite lon Beam

:

[Concurrent Film Growth &]

lon Bombardment

Terminate Process:
- Shut off PDMAT
- Shut off lon Beam

Click to download full resolution via product page
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Film Characterization and Performance Data

The properties of PDMAT-derived TaN films vary significantly with the deposition method and parameters.

. Substrate Film Resistivity Film Density .

Deposition Method Key Impurities
Temperature (uQ-cm) (glcm3)

Thermal ALD (with  ~275°C ~2,000 ~11.6 Carbon (~20
NHSs) [2] at.%)
lon-Beam CVD <400°C ~600 ~8.26 Lower Carbon
(Ar9) [2]
Thermal CVD 400°C >6,000 5.85 High Carbon
(PDEAT) [2] (~20 at.%)

e Barrier Performance: A key metric is the effectiveness of the TaN film in preventing copper diffusion.
Studies show that ion-beam-enhanced films with higher density and lower resistivity can function as
effective barriers at higher annealing temperatures [2]. For example, a 25 nm thick TaN barrier can
prevent Cu diffusion after annealing at 800°C for 30 minutes [2].

Critical Challenges and Troubleshooting

e Precursor Decomposition: PDMAT can thermally decompose at elevated temperatures, leading to
particle generation and non-uniform deposition. Solution: Carefully optimize canister and delivery line
temperatures; use crystalline PDMAT for more consistent vaporization [3].

¢ High Film Resistivity: Thermally deposited films often have high carbon content and thus high
resistivity. Solution: Use a reactive co-reactant like NHs or employ energy enhancement methods like
ion beams or plasma to dissociate impurities [2].

¢ Impurity Incorporation: Oxygen contamination drastically increases film resistivity. Solution: Ensure
ultra-high purity precursor and leak-tight deposition system with low base pressure and high-purity
process gases [3].

Future Outlook
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The market for ALD/CVD precursors like PDMAT remains strong, driven by continuous semiconductor
scaling [6]. Future development focuses on overcoming integration challenges at sub-10nm nodes, requiring

even lower impurity levels and more stable delivery systems for PDMAT [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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